REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH2:9][C:10]([SH:13])([CH3:12])[CH3:11].[CH2:14]([S:17][C:18]([CH3:22])([CH3:21])[CH:19]=O)[C:15]#[CH:16].C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[SH:13][C:10]([CH3:11])([CH3:12])[CH2:9][NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:19][C:18]([S:17][CH2:14][C:15]#[CH:16])([CH3:22])[CH3:21] |f:3.4|
|
Name
|
|
Quantity
|
5.59 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)NCC(C)(C)S
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
|
C(C#C)SC(C=O)(C)C
|
Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
21 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 21° C. for 17 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
quenched with 100 ml 0.5 M HCl
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×150 ml ether
|
Type
|
WASH
|
Details
|
washed with 60 ml saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on the rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the residue was purified by filtration through flash silica in a 600 ml sintered glass funnel 3/4 full of silica
|
Type
|
WASH
|
Details
|
eluting with 500 ml portions of 2×hexane and 2×90% hexane/ether
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
SC(CNC1=C(C=CC=C1)NCC(C)(C)SCC#C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |